![molecular formula C24H27N3O4 B3968788 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B3968788.png)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine under controlled conditions.
Pyrrolidine-2,5-dione Core Formation: The final step involves the formation of the pyrrolidine-2,5-dione core through a cyclization reaction involving the piperazine derivative and an appropriate dione precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications in treating various diseases, including:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer pathways.
- Neurological Disorders : Its interaction with neurotransmitter receptors indicates potential use in treating conditions like anxiety and depression.
Biological Research
The compound serves as a valuable tool for studying cellular mechanisms and signaling pathways. Researchers utilize it to:
- Investigate the effects on cell proliferation and apoptosis.
- Explore its role in modulating enzyme activity related to metabolic disorders.
Pharmacology
Pharmacological studies focus on understanding the compound's mechanism of action. Key areas include:
- Receptor Interactions : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could lead to therapeutic benefits in metabolic diseases.
Case Studies and Findings
Recent studies have highlighted the efficacy of this compound in different contexts:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selective action is attributed to its ability to induce apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases.
- Analgesic Properties : Investigations into pain relief mechanisms revealed that it may modulate pain pathways effectively, offering a new avenue for pain management therapies.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science and as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Uniqueness
Compared to similar compounds, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione , also known by its CAS number 5931-00-0, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.46 g/mol. The structure features a pyrrolidine ring substituted with a piperazine moiety and a benzodioxole group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H25N3O4 |
Molecular Weight | 407.46 g/mol |
Melting Point | 335.5 °C |
Density | 1.336 g/cm³ |
Solubility | Soluble in DMSO |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of benzodioxole can inhibit cancer cell proliferation by targeting specific signaling pathways such as PI3K/Akt and MAPK pathways .
- Neuroprotective Effects : Piperazine derivatives have been associated with neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Properties : Preliminary investigations have shown that related compounds possess antimicrobial activity against various pathogens, indicating potential for therapeutic use in infectious diseases .
Case Studies and Research Findings
- Anticancer Research :
- Neuropharmacological Studies :
- Antimicrobial Activity :
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-2-17-3-6-19(7-4-17)27-23(28)14-20(24(27)29)26-11-9-25(10-12-26)15-18-5-8-21-22(13-18)31-16-30-21/h3-8,13,20H,2,9-12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLNGZDFWKCKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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